molecular formula C22H22FN5O3 B8802029 tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate

Cat. No. B8802029
M. Wt: 423.4 g/mol
InChI Key: UZBYXBPZESUCBE-UHFFFAOYSA-N
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Patent
US08030302B2

Procedure details

To a 3 gallon tank is added tert-butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (433.0 g, 952.8 mmol) followed by THF (6.5 L) and Pd/C (21.65 g, 10% Pd/C and 21.65 g, 5% Pd/C). The mixture is heated to 35° C. under hydrogen gas for 2 hours. The reaction is then cooled to RT and allowed to stir under hydrogen gas overnight, then is heated to 40° C. under hydrogen gas for seven hours. An additional 2 g Pd/C (1 g, 10% Pd/C and 1 g, 5% Pd/C) is added and stirred under hydrogen gas for another hour and cooled to RT. The mixture is again stirred under hydrogen gas overnight and the reaction is completed. The mixture is filtered over a combination of GFF® and Watman® paper. The filtrate is concentrated to a slightly yellow solid (446 g, 110% recovery).
Name
Quantity
21.65 g
Type
catalyst
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:30]=[C:29]([N+:31]([O-])=O)[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2>[Pd].C1COCC1>[NH2:31][C:29]1[CH:28]=[CH:27][C:3]([O:4][C:5]2[CH:6]=[C:7]3[C:11](=[CH:12][C:13]=2[C:14]2[CH:15]=[N:16][N:17]([C:19]([O:21][C:22]([CH3:24])([CH3:25])[CH3:23])=[O:20])[CH:18]=2)[N:10]([CH3:26])[N:9]=[CH:8]3)=[C:2]([F:1])[CH:30]=1

Inputs

Step One
Name
Quantity
433 g
Type
reactant
Smiles
FC1=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
21.65 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
6.5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
to stir under hydrogen gas overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to RT
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 40° C. under hydrogen gas for seven hours
Duration
7 h
STIRRING
Type
STIRRING
Details
stirred under hydrogen gas for another hour
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
STIRRING
Type
STIRRING
Details
The mixture is again stirred under hydrogen gas overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered over a combination of GFF® and Watman® paper
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to a slightly yellow solid (446 g, 110% recovery)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=CC(=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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